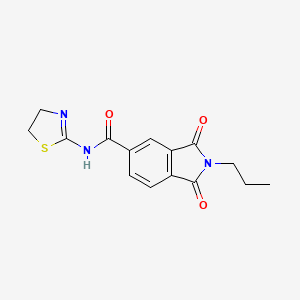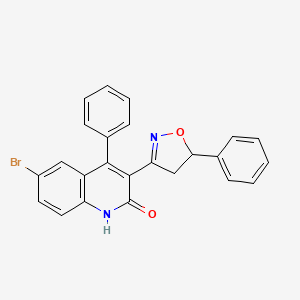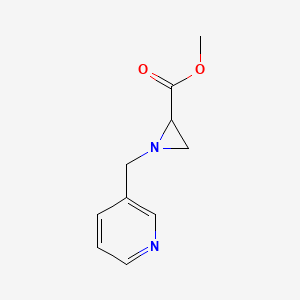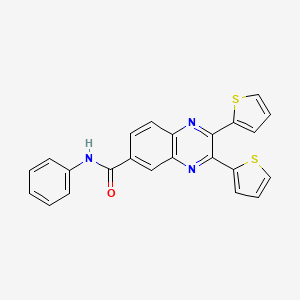
N-(8-methoxy-5-quinolinyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methoxy-5-quinolinyl)pentanamide, also known as MQPA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MQPA is a derivative of 8-methoxyquinoline, which is a heterocyclic compound with a quinoline ring system. MQPA has been shown to exhibit various biological activities, including antitumor, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of N-(8-methoxy-5-quinolinyl)pentanamide involves the inhibition of various enzymes and proteins involved in biological processes. For example, N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing its activity. In addition, N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of various viral and bacterial enzymes by binding to their active sites and preventing their activity.
Biochemical and Physiological Effects
N-(8-methoxy-5-quinolinyl)pentanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(8-methoxy-5-quinolinyl)pentanamide inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of tumor invasion and metastasis. In addition, N-(8-methoxy-5-quinolinyl)pentanamide has been shown to inhibit the activity of various viral and bacterial enzymes, leading to the inhibition of their replication.
実験室実験の利点と制限
N-(8-methoxy-5-quinolinyl)pentanamide has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation of N-(8-methoxy-5-quinolinyl)pentanamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(8-methoxy-5-quinolinyl)pentanamide can also be a limiting factor for some researchers.
将来の方向性
There are several future directions for the research on N-(8-methoxy-5-quinolinyl)pentanamide. One direction is the development of more potent and selective inhibitors of MMPs for the treatment of cancer. Another direction is the investigation of the potential use of N-(8-methoxy-5-quinolinyl)pentanamide as an antiviral and antimicrobial agent. In addition, the development of new methods for the synthesis of N-(8-methoxy-5-quinolinyl)pentanamide and its derivatives can also be a future direction for research.
合成法
N-(8-methoxy-5-quinolinyl)pentanamide can be synthesized using various methods, including the reaction of 8-methoxyquinoline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(8-methoxy-5-quinolinyl)pentanamide as the main product. Other methods include the reaction of 8-methoxyquinoline with pentanoyl chloride in the presence of a catalyst such as palladium on carbon or Raney nickel.
科学的研究の応用
N-(8-methoxy-5-quinolinyl)pentanamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(8-methoxy-5-quinolinyl)pentanamide has been shown to exhibit antitumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. N-(8-methoxy-5-quinolinyl)pentanamide has also been shown to exhibit antimicrobial and antiviral activity by inhibiting the activity of various enzymes and proteins involved in the replication of microorganisms and viruses.
特性
IUPAC Name |
N-(8-methoxyquinolin-5-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-7-14(18)17-12-8-9-13(19-2)15-11(12)6-5-10-16-15/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXNJAUZSWCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)


![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)

![1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
